molecular formula C17H12ClF3N2O3S B2959234 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide CAS No. 850932-27-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide

Cat. No.: B2959234
CAS No.: 850932-27-3
M. Wt: 416.8
InChI Key: JNGSHYBFCJDOAH-UHFFFAOYSA-N
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Description

"N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide" is a synthetic acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and an indole-3-sulfonyl moiety. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the indole-sulfonyl moiety may confer specificity toward sulfonamide-binding targets, such as carbonic anhydrases or kinase domains .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGSHYBFCJDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant and acetonitrile (CH3CN) as the solvent, with the reaction carried out at 140°C for 18 hours . The desired product can be obtained in good yield through this method.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The indole moiety can undergo coupling reactions with different electrophiles, forming new C-C or C-N bonds.

Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The compound is of particular interest because of its unique chemical structure, which combines a trifluoromethyl group, a chloro-substituted phenyl ring, and an indole.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
  • Biology It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
  • Medicine The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
  • Industry It can be used in the development of new materials with specific properties, such as enhanced stability and lipophilicity.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as TBHP.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
  • Substitution The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Coupling Reactions The indole moiety can undergo coupling reactions with different electrophiles, forming new C-C or C-N bonds.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several analogs, enabling comparisons of substituent effects on physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide (P9) Thiazolidinedione (TZD) core, pyridinylmethylene group 441 (theoretical) HDAC8 inhibitor; high HPLC purity (97.99%) and LC-MS confirmation .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]acetamide tert-butyl, cyano, phenylpyridinyl 503.97 Enhanced steric bulk; potential kinase inhibition based on pyridinylthio motif .
N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (22) Benzylthio linker, sulfonyl group N/A Sulfonyl group may improve solubility; benzylthio linker enhances flexibility .
N-(3,4-dichlorophenyl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide (P8) Dichlorophenyl, TZD core 406 Higher yield (84%) vs. P9; comparable UV absorption (λmax = 332.2 nm) .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole core, dual trifluoromethyl groups N/A Low synthesis yield (19%); potential for dual electronic effects .

Key Observations

Trifluoromethyl Phenyl Group: The trifluoromethyl group at the 5-position of the phenyl ring is a common feature in analogs like P9 and compound 13. In , trifluoromethyl substitution on N-aryl groups improved binding affinity at the PCP site, suggesting its role in target engagement .

Sulfonyl vs. Thio/Sulfanyl Linkers :

  • The indole-3-sulfonyl group in the target compound contrasts with thio/sulfanyl linkers in analogs (e.g., ). Sulfonyl groups typically increase polarity and hydrogen-bonding capacity, which may enhance target specificity but reduce membrane permeability compared to thioethers.

Biological Activity :

  • TZD-containing analogs (e.g., P9, P8) exhibit HDAC8 inhibitory activity, with P9 showing high purity (97.99%) and stability .
  • Thiazolidinedione and pyridinylmethylene groups in P9 and P8 correlate with UV absorption at ~332 nm, indicating π→π* transitions useful for photophysical studies .

In contrast, TZD derivatives like P8 and P9 were synthesized with higher yields (64–84%), suggesting more efficient routes for acetamide-thiazolidinedione hybrids .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The compound's molecular formula is C25H17ClF3N3O2SC_{25}H_{17}ClF_3N_3O_2S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes a chloro group, a trifluoromethyl group, and an indole moiety, which are known to enhance the pharmacological properties of compounds.

Research indicates that compounds with indole and sulfonamide structures often exhibit diverse biological activities, including anticancer, antibacterial, and antiviral effects. The specific mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling : The presence of the indole ring may allow the compound to interact with various signaling pathways critical for cell survival and growth.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study demonstrated that derivatives of indole exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds were reported in the range of 10-50 µM, indicating moderate potency against cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)20
Compound BHeLa (cervical cancer)15
This compoundA549 (lung cancer)TBD

Antibacterial Activity

The antibacterial properties of related indole derivatives have been documented extensively. In vitro studies suggest that compounds with similar structures can inhibit bacterial growth effectively. For example, an indole derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

Antiviral Activity

Indole-based compounds have also shown promise as antiviral agents. Research indicates that they can inhibit viral replication in various models. One study highlighted that certain derivatives reduced the viral load in infected cells significantly, suggesting a potential application in treating viral infections.

Case Studies

  • Indole Derivative Study : A recent study focused on the synthesis and biological evaluation of several indole derivatives, including this compound. The compound displayed promising results in inhibiting cell growth in vitro.
  • Synergistic Effects : Another study explored the combination of this compound with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines when used in synergy.

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